molecular formula C9H14N2 B8625727 (1-(p-Tolyl)ethyl)hydrazine

(1-(p-Tolyl)ethyl)hydrazine

Cat. No.: B8625727
M. Wt: 150.22 g/mol
InChI Key: ROQGFBNEPMTGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(p-Tolyl)ethyl)hydrazine: is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(p-Tolyl)ethyl)hydrazine typically involves the reaction of alpha-Methyl-4-methylbenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or distillation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-(p-Tolyl)ethyl)hydrazine can undergo oxidation reactions to form corresponding azides or nitroso compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydrazines.

Scientific Research Applications

Chemistry: (1-(p-Tolyl)ethyl)hydrazine is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a reagent in hydrazone formation.

Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It serves as a probe to investigate the mechanisms of enzyme-catalyzed reactions.

Medicine: The compound has potential applications in medicinal chemistry. It is explored for its anticancer and antimicrobial properties. Researchers are investigating its role in drug development and as a therapeutic agent.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (1-(p-Tolyl)ethyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, resulting in various biological effects.

Comparison with Similar Compounds

  • alpha-Methylbenzylhydrazine
  • 4-Methylbenzylhydrazine
  • Benzylhydrazine

Comparison: (1-(p-Tolyl)ethyl)hydrazine is unique due to the presence of both alpha-methyl and 4-methyl groups on the benzyl ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

1-(4-methylphenyl)ethylhydrazine

InChI

InChI=1S/C9H14N2/c1-7-3-5-9(6-4-7)8(2)11-10/h3-6,8,11H,10H2,1-2H3

InChI Key

ROQGFBNEPMTGMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)NN

Origin of Product

United States

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